molecular formula C21H22O10 B1262489 Chalconaringenin 4'-glucoside

Chalconaringenin 4'-glucoside

Cat. No. B1262489
M. Wt: 434.4 g/mol
InChI Key: ZYUSTWOCCKABCY-JSYAWONVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside is a beta-D-glucoside in which a beta-D-glucopyranosyl residue is attached at position 4' of 2',4,4',6'-tetrahydroxychalcone via a glycosidic linkage. It derives from a 2',4,4',6'-tetrahydroxychalcone. It is a conjugate acid of a 2',4,4',6'-tetrahydroxychalcone 4'-O-beta-D-glucoside(1-).

Scientific Research Applications

Role in Plant Development and Physiology

Chalconaringenin 4'-glucoside, identified in the fruit cuticles of tomatoes, is linked to plant development. Its concentration in tomato fruit cuticles increases significantly during fruit maturation, suggesting a role in plant physiology (Hunt & Baker, 1980).

Presence in Various Plant Species

This compound has been found in different plant species, indicating its widespread occurrence in the plant kingdom. It is the principal flavonoid in young bark of Salix purpurea and shows variation in different parts of the plant (Jarrett & Williams, 1967).

Pharmacological Potential

Studies have explored the potential pharmacological properties of this compound. For instance, its presence in willow bark extracts, known for treating fever, pain, and inflammation, indicates its possible contribution to these therapeutic effects (Freischmidt et al., 2015).

Influence on Flavonoid Composition

This compound affects the flavonoid composition in plants, as observed in Pulsatilla species, where it was isolated along with other flavonoids. This suggests its involvement in the overall flavonoid profile of plants (Ganchimeg et al., 2019).

Antimicrobial Properties

This compound, along with other chalcone derivatives, has been studied for antimicrobial properties, indicating its potential use in combating microbial infections (Stompor & Żarowska, 2016).

Role in Cancer Prevention

Research into prenylated chalcones and flavanones, including this compound, has shown promising results in cancer prevention due to their biological activities in humans, such as antioxidant effects and modulation of carcinogen metabolism (Venturelli et al., 2016).

Influence on Plant Pigmentation

This compound has been identified as a significant contributor to flower color variation in Paeonia species, demonstrating its role in plant pigmentation (Yang et al., 2020).

properties

Molecular Formula

C21H22O10

Molecular Weight

434.4 g/mol

IUPAC Name

(E)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-12-7-14(25)17(15(26)8-12)13(24)6-3-10-1-4-11(23)5-2-10/h1-8,16,18-23,25-29H,9H2/b6-3+/t16-,18-,19+,20-,21-/m1/s1

InChI Key

ZYUSTWOCCKABCY-JSYAWONVSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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